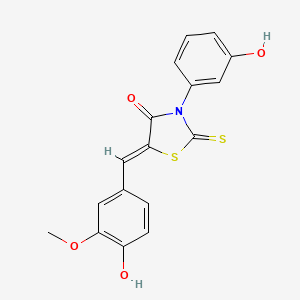
(Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, (Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one, is a derivative of thiazolidinone, a heterocyclic compound that has garnered attention due to its pharmacological properties. Thiazolidinones are known for their diverse biological activities, including antifungal, antibacterial, and anticancer effects. The structural modifications of these compounds can lead to significant changes in their selectivity and potency against various biological targets.
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the condensation of an aldehyde with a thiazolidinedione precursor. In the context of the provided papers, the pharmacophore determination of a related compound, (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione, has been reported to improve selectivity for inhibiting the proliferation of melanoma cells with active ERK signaling . This suggests that the synthesis of our compound of interest might also involve similar strategic modifications to enhance its biological activity.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is crucial for their interaction with biological targets. The paper on supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones provides insights into the hydrogen bonding patterns and the wide C-C-C angle at the methine carbon atom linking the two rings, which could be relevant for the binding affinity and specificity of these compounds . Understanding these structural features is essential for rational drug design involving thiazolidinone derivatives.
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo various chemical reactions, which can be exploited to synthesize novel compounds with potential biological activities. For instance, the reaction of 5-methoxycarbonylmethylidene-2-thioxo-4-thiazolidones with o-aminobenzenethiol and other thiols leads to the formation of adducts and subsequent thermal cyclization or dissociation under specific conditions . These reactions highlight the chemical versatility of thiazolidinone derivatives and their potential for generating a diverse array of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of hydrogen bonds, as observed in the supramolecular structures of related compounds, can affect the compound's solubility and crystalline form . Additionally, the reactivity of these compounds with thiols and their behavior upon heating or in the presence of solvents like acetone or ethanol are important considerations for their practical application in biological systems .
Scientific Research Applications
Supramolecular Structures
Studies on related compounds of (Z)-5-(4-hydroxy-3-methoxybenzylidene) have highlighted their capability to form hydrogen-bonded structures. For instance, one study described hydrogen-bonded dimers, chains of rings, and complex sheets formed by these compounds, showcasing their potential in the development of novel molecular architectures (Delgado et al., 2005).
Antimicrobial Activity
Several derivatives of this compound have demonstrated antimicrobial properties. A study on rhodanine-3-acetic acid derivatives, which are structurally related, found significant activity against mycobacteria and other bacteria (Krátký et al., 2017).
Chemosensor Development
A rhodanine-based chemosensor incorporating a similar structure showed selective detection of Zn2+ and Cd2+ in aqueous media. This suggests the potential of (Z)-5-(4-hydroxy-3-methoxybenzylidene) derivatives in environmental monitoring and bioimaging applications (Park et al., 2020).
properties
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S2/c1-22-14-7-10(5-6-13(14)20)8-15-16(21)18(17(23)24-15)11-3-2-4-12(19)9-11/h2-9,19-20H,1H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQCUPGFOTWQRS-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

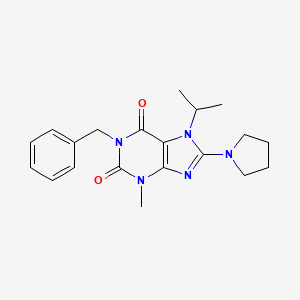
![2,4,5-trimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3006267.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3006268.png)

![3-benzyl-N-(2-ethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3006271.png)
![1-(2-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3006272.png)
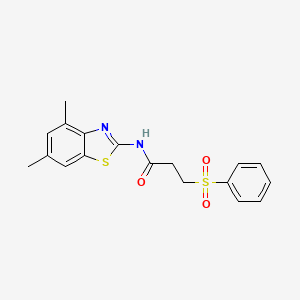
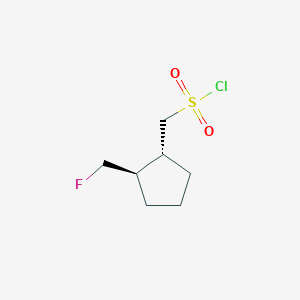
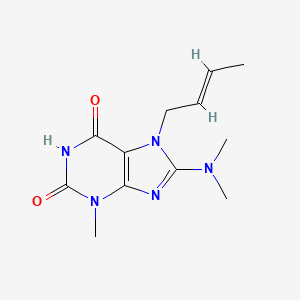
![2-[[8-(4-Bromo-1,3-thiazol-2-yl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonan-8-yl]oxy]acetic acid](/img/structure/B3006276.png)
![3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3006277.png)
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3006279.png)
![1-phenyl-3-(3-(trifluoromethyl)benzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3006282.png)
![N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide](/img/structure/B3006283.png)